N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of fluorine, benzyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Benzyl Ether: : The initial step involves the reaction of 4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the benzyl ether. This reaction often employs a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
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Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be achieved by reacting the benzyl ether intermediate with a sulfonyl chloride derivative, such as 4-(trifluoromethyl)benzenesulfonyl chloride, in the presence of a base like triethylamine.
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Final Coupling: : The final step involves coupling the intermediate with a suitable amine derivative to form the desired this compound. This step may require a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
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Substitution Reactions: : The presence of fluorine and sulfonamide groups makes this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
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Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the benzyl ether linkage, using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can also occur, especially at the sulfonamide group, using reducing agents like lithium aluminum hydride.
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Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures. This involves the use of palladium catalysts and boronic acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding ketones or carboxylic acids.
Scientific Research Applications
N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
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Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors. Its fluorine atoms can enhance metabolic stability and bioavailability.
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Materials Science: : The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
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Biological Studies: : The compound can serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
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Industrial Applications: : The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-4-(trifluoromethyl)benzenesulfonamide
- N-(3-{[(4-chlorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide
- N-(3-{[(4-methylbenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the specific combination of fluorine, benzyl, and sulfonamide groups, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-[(4-fluorophenyl)methoxymethyl]phenyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4NO3S/c22-18-8-4-15(5-9-18)13-29-14-16-2-1-3-19(12-16)26-30(27,28)20-10-6-17(7-11-20)21(23,24)25/h1-12,26H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVZUUMNBJAZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)COCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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